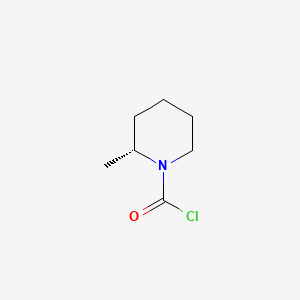![molecular formula C9H10N2 B575664 1-ethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 160590-41-0](/img/structure/B575664.png)
1-ethyl-1H-pyrrolo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H6N2 . It is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-b]pyridine, Pyrrolo(2,3-b)pyridine, and 1,7-Dideazapurine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused with a pyridine ring . The molecular weight of this compound is 118.1359 .Chemical Reactions Analysis
This compound and its derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds can undergo chemical reactions with these receptors, leading to their inhibition .Applications De Recherche Scientifique
Antibacterial Activity : A derivative, synthesized from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, showed antibacterial activity in vitro (Toja et al., 1986).
Photophysical Properties : A 4-aza-indole derivative of this compound exhibited high fluorescence intensity and reverse solvatochromism behavior, suggesting applications in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Synthetic Routes : Various synthetic routes for 1H-pyrrolo[2,3-b]pyridines have been explored, leading to a range of derivatives (Brodrick & Wibberley, 1975).
Inhibition of Gastric Acid Secretion : Novel 1H-pyrrolo[3,2-b]pyridines have been identified as potent inhibitors of the gastric acid pump, indicating potential for treating conditions related to gastric acid secretion (Palmer et al., 2008).
Chiral Properties : Derivatives based on pyrrolo[1,2-a][1,10]phenanthroline, a related system, exhibited helical chirality, which can be significant for molecular recognition and catalysis (Dumitrascu et al., 2005).
Potential in Non-linear Optics : A study of 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), a derivative, highlighted its potential in non-linear optics, a field important for advanced photonic technologies (Murthy et al., 2017).
Synthesis of Tetrahydropyridines : A phosphine-catalyzed annulation reaction using related compounds has been employed to synthesize tetrahydropyridines, important in medicinal chemistry (Zhu et al., 2003).
Synthesis of Pyrrolo[3,2-c]pyridin-4(5H)-ones : Using ammonium acetate-promoted reactions, derivatives like pyrrolo[3,2-c]pyridinones were synthesized, which have potential pharmaceutical applications (Zhang et al., 2017).
Electrophilic Reactions : 1H-pyrrolo[2,3-b]pyridines have been shown to undergo various electrophilic reactions, offering diverse pathways for functionalization (Herbert & Wibberley, 1969).
Synthesis of Aryl/Heteroaryl-fused Derivatives : A copper/zinc-catalyzed annulation reaction has been used for synthesizing aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines, which are biologically active compounds (Gayyur et al., 2022).
Mécanisme D'action
The mechanism of action of 1-ethyl-1H-pyrrolo[3,2-b]pyridine and its derivatives involves the inhibition of the FGFR signaling pathway . Abnormal activation of this pathway plays an essential role in various types of tumors, and therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Orientations Futures
The research on 1-ethyl-1H-pyrrolo[3,2-b]pyridine and its derivatives is ongoing, with a focus on developing these compounds as potent inhibitors of FGFR for cancer therapy . These compounds, especially those with low molecular weight, could be appealing lead compounds beneficial for subsequent optimization .
Propriétés
IUPAC Name |
1-ethylpyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-11-7-5-8-9(11)4-3-6-10-8/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAZOYVIRCAMBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301016 |
Source


|
| Record name | 1-Ethyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160590-41-0 |
Source


|
| Record name | 1-Ethyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160590-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'H-Spiro[oxirane-2,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B575584.png)







